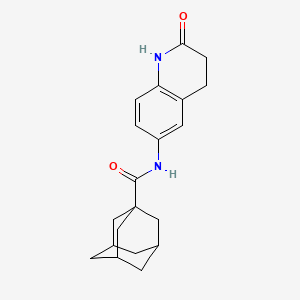

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a hybrid molecule combining a tetrahydroquinolinone scaffold with an adamantane moiety. The tetrahydroquinolinone core provides a rigid, bicyclic structure with hydrogen-bonding capabilities via its carbonyl group, while the adamantane substituent contributes high lipophilicity and metabolic stability. Synthetically, it can be prepared via coupling reactions between activated adamantane carboxylic acid derivatives and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline, often employing chromatographic purification (e.g., TLC) and spectroscopic characterization (IR, NMR, LC-MS) .

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-18-4-1-15-8-16(2-3-17(15)22-18)21-19(24)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-3,8,12-14H,1,4-7,9-11H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZFMBZRWUFHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide typically involves the following steps:

Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

Coupling with Adamantane: The quinoline derivative is then coupled with an adamantane carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or adamantane moieties are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with unique properties due to its adamantane moiety.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline derivative can interact with enzymes or receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane and Quinoline-Based Cores

Key Observations :

Indole and Thiazolidinone Derivatives

Table 2: Comparison with Indole and Thiazolidinone-Based Analogues

Key Observations :

- Indole derivatives (e.g., from ) exhibit pronounced cytotoxicity, likely due to planar indole cores intercalating with DNA or inhibiting tubulin. The tetrahydroquinolinone scaffold may offer different binding modes due to its reduced aromaticity .

- Thiazolidinone analogs (e.g., 12a) incorporate conjugated systems (indolylidene) that enhance π-π stacking, a feature absent in the target compound but critical for activity in some anticancer agents .

Substituent Effects on Physicochemical Properties

Key Observations :

- The target compound’s high LogP (3.8) reflects adamantane’s lipophilicity, which may limit bioavailability compared to more polar analogs like 18 .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.5 g/mol. The compound features a tetrahydroquinoline moiety fused to an adamantane core, which contributes to its stability and bioactivity. The presence of the carboxamide functional group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrahydroquinoline structure can mimic natural substrates, potentially inhibiting enzyme activity. The adamantane component may enhance binding affinity due to its rigid structure, facilitating effective interactions with biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes by competing with natural substrates.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antitumor Activity

In vitro studies have shown that derivatives of tetrahydroquinoline compounds possess significant antitumor properties. For instance, certain analogs have demonstrated IC50 values lower than those of established chemotherapeutic agents like Doxorubicin, indicating superior efficacy in inhibiting tumor cell growth .

Antiviral Properties

Research into similar compounds suggests potential antiviral activity against influenza viruses. Structural modifications in related compounds have been shown to disrupt viral polymerase interactions, highlighting a promising avenue for further investigation into the antiviral potential of this compound .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of synthesized tetrahydroquinoline derivatives in various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer types. These values are significantly lower than that of Doxorubicin (IC50 = 37.5 µg/mL), suggesting enhanced potency .

| Compound | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |

|---|---|---|---|

| Compound A | 2.5 | Doxorubicin | 37.5 |

| Compound B | 3 | Doxorubicin | 37.5 |

| Compound C | 10 | Doxorubicin | 37.5 |

Case Study 2: Antiviral Activity

In related research on tetrahydroquinoline derivatives targeting influenza virus polymerase complexes, it was found that specific modifications could lead to significant antiviral effects. These findings suggest that this compound may also possess similar antiviral properties worth exploring further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.